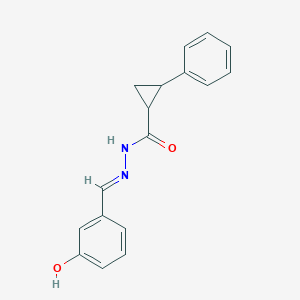![molecular formula C18H14ClN3O3 B5724423 N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5724423.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The chemical compound "N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride" represents a class of polycyclic N-heterocyclic compounds. These compounds are of significant interest in the field of heterocyclic chemistry due to their unique structural features and potential chemical properties. While the specific compound does not directly match the literature, related studies on polycyclic N-heterocyclic compounds provide insight into the synthesis, molecular structure, and properties of such chemicals.
Synthesis Analysis
The synthesis of related N-heterocyclic compounds typically involves reactions with hydroxylamine hydrochloride, leading to rearranged cyclization products via ring cleavage of the pyrimidine component accompanied by ring closure of 1,2,4-oxadiazole (Okuda, Tsuchie, & Hirota, 2012). This method suggests a complex synthesis pathway that could be applicable or adaptable for our target compound, emphasizing the importance of careful control over reaction conditions.
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, reveals stabilization by intramolecular hydrogen bonds forming specific ring motifs and supramolecular chains, indicative of the potential complexity and stability of our target compound's structure (Murugavel et al., 2014).
Chemical Reactions and Properties
Polycyclic N-heterocyclic compounds exhibit a range of chemical reactions, including abnormal cyclization products from reactions with hydroxylamine hydrochloride. These reactions are characterized by a ring cleavage of the pyrimidine component and ring closure, leading to diverse chemical properties and potential applications (Sasaki, Zhang, Okuda, & Hirota, 2001).
Physical Properties Analysis
The physical properties of N-heterocyclic compounds, including our target compound, can be deduced from their structural characteristics, such as crystalline forms, solubility, and melting points. These properties are closely related to their molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π interactions, which can be analyzed through X-ray diffraction and spectroscopic methods (Zhang, Liu, & Chen, 2009).
Chemical Properties Analysis
The chemical properties of such compounds are profoundly influenced by their heterocyclic frameworks and substituent groups, which affect their reactivity, stability, and interaction with other molecules. Studies on similar compounds have highlighted their potential reactivity towards nucleophiles, electrophiles, and their participation in various chemical reactions, showcasing the diverse chemical behavior expected from our target compound (Nematollahi & Goodarzi, 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3.ClH/c1-2-4-13-12(3-1)16-17(24-13)18(20-10-19-16)21-11-5-6-14-15(9-11)23-8-7-22-14;/h1-6,9-10H,7-8H2,(H,19,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBNSLDWJWJVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3OC5=CC=CC=C54.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5724347.png)

![2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5724365.png)
![N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]acetamide](/img/structure/B5724371.png)

![N-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5724394.png)


![N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5724416.png)
![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride](/img/structure/B5724421.png)
![N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5724424.png)

